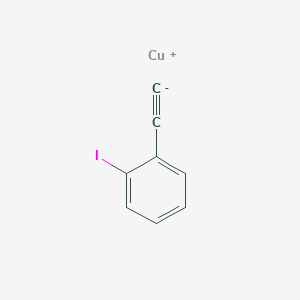

copper(1+);1-ethynyl-2-iodobenzene

Description

Copper(1+);1-ethynyl-2-iodobenzene is a coordination complex where copper(I) (Cu⁺) is bound to 1-ethynyl-2-iodobenzene, a substituted aromatic compound featuring an iodine atom at the ortho position and an ethynyl group (C≡CH). This complex is of interest in catalysis and materials science due to the unique electronic and steric properties imparted by the ligand. The iodine substituent enhances electrophilic reactivity, while the ethynyl group provides a π-bond-rich site for metal coordination. Copper(I) complexes are pivotal in cross-coupling reactions, such as Sonogashira couplings, where alkyne-functionalized ligands like 1-ethynyl-2-iodobenzene may serve dual roles as both a substrate and a stabilizing ligand for the metal center .

Properties

CAS No. |

49859-12-3 |

|---|---|

Molecular Formula |

C8H4CuI |

Molecular Weight |

290.57 g/mol |

IUPAC Name |

copper(1+);1-ethynyl-2-iodobenzene |

InChI |

InChI=1S/C8H4I.Cu/c1-2-7-5-3-4-6-8(7)9;/h3-6H;/q-1;+1 |

InChI Key |

JIFQQKMNQSWEAB-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#CC1=CC=CC=C1I.[Cu+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper(1+);1-ethynyl-2-iodobenzene can be synthesized through a Sonogashira coupling reaction. This reaction typically involves the coupling of 1-ethynyl-2-iodobenzene with a copper(I) salt in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and temperatures ranging from room temperature to 80°C .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Copper(1+);1-ethynyl-2-iodobenzene undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various copper(II) complexes.

Reduction: Reduction reactions can convert the copper(1+) ion back to its metallic state.

Substitution: The iodine atom in 1-ethynyl-2-iodobenzene can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the iodine atom.

Major Products

Oxidation: Copper(II) complexes.

Reduction: Metallic copper.

Substitution: Various substituted ethynylbenzene derivatives.

Scientific Research Applications

Copper(1+);1-ethynyl-2-iodobenzene has several applications in scientific research:

Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization.

Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.

Industry: Utilized in the synthesis of advanced materials, including conductive polymers and nanomaterials.

Mechanism of Action

The mechanism by which copper(1+);1-ethynyl-2-iodobenzene exerts its effects involves several pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The ligand 1-ethynyl-2-iodobenzene differs from analogous iodobenzene derivatives in its substituent groups. Below is a comparison of key ligands and their properties:

| Compound | Substituent | Molecular Formula | Physical State | Primary Applications |

|---|---|---|---|---|

| 1-Ethynyl-2-iodobenzene | C≡CH | C₈H₅I | Solid/Liquid* | Catalysis, metal-organic frameworks |

| 1-Ethoxy-2-iodobenzene | OCH₂CH₃ | C₈H₉IO | Liquid | Organic synthesis, coupling reactions |

| 1-Chloro-2-iodobenzene | Cl | C₆H₄ClI | Solid | Intermediate in agrochemical synthesis |

*Note: Physical state inferred from analogous compounds.

- Ethynyl vs. Ethoxy Groups : The ethynyl group (C≡CH) in 1-ethynyl-2-iodobenzene enables strong π-coordination to Cu⁺, enhancing catalytic activity in alkyne-involving reactions. In contrast, the ethoxy group (OCH₂CH₃) in 1-ethoxy-2-iodobenzene is electron-donating, which may reduce electrophilic aromatic substitution rates but stabilize intermediates in coupling reactions .

- Halogen Substituents : The iodine atom in all three compounds facilitates oxidative addition in cross-couplings. However, 1-chloro-2-iodobenzene () is less reactive than its iodo-ethynyl counterpart due to chlorine’s weaker leaving-group ability .

Copper Complex Reactivity and Stability

- Coordination Geometry : Copper(I) complexes with ethynyl ligands often adopt linear or trigonal planar geometries, optimizing π-backbonding with the alkyne. In contrast, Cu⁺ complexes with ether ligands (e.g., 1-ethoxy-2-iodobenzene) may form less stable structures due to weaker σ-donation from oxygen .

- Catalytic Efficiency: Ethynyl-substituted ligands enhance catalytic turnover in Sonogashira reactions compared to ethoxy or chloro analogues, as the alkyne directly participates in bond formation .

Table 2: Hypothetical Properties of Copper(I) Complexes

| Ligand | Coordination Site | Stability (Air) | Catalytic Activity |

|---|---|---|---|

| 1-Ethynyl-2-iodobenzene | Alkyne (C≡CH) | Moderate | High |

| 1-Ethoxy-2-iodobenzene | Ether (O) | Low | Moderate |

| 1-Chloro-2-iodobenzene | N/A (non-coordinating) | High | Low |

- Key Insights :

- Ethynyl ligands yield the most catalytically active Cu⁺ complexes, leveraging dual functionality in coupling reactions.

- Chloro-substituted iodobenzenes are less suited for coordination but serve as robust substrates in stoichiometric reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.